molecular formula C11H10N2O3 B12325372 Methyl 7-methoxycinnoline-3-carboxylate

Methyl 7-methoxycinnoline-3-carboxylate

Cat. No.: B12325372
M. Wt: 218.21 g/mol
InChI Key: USADUDZTHBKGGT-UHFFFAOYSA-N
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Description

3-Cinnolinecarboxylic acid, 7-methoxy-, methyl ester is a chemical compound that belongs to the cinnoline family. Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring. The 7-methoxy- substitution and the methyl ester functional group make this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cinnolinecarboxylic acid, 7-methoxy-, methyl ester typically involves the following steps:

    Formation of the Cinnoline Core: This can be achieved through various methods, such as the Pinner reaction, which involves the cyclization of o-nitrobenzyl cyanide with hydrazine.

    Esterification: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cinnolinecarboxylic acid, 7-methoxy-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: 3-Cinnolinecarboxylic acid, 7-hydroxy-, methyl ester.

    Reduction: 3-Cinnolinecarboxylic acid, 7-methoxy-, methanol.

    Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cinnolinecarboxylic acid, 7-methoxy-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex cinnoline derivatives.

    Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Cinnolinecarboxylic acid, 7-methoxy-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The cinnoline core can engage in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    3-Cinnolinecarboxylic acid, 7-hydroxy-, methyl ester: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-Cinnolinecarboxylic acid, 7-methoxy-, ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester.

    3-Cinnolinecarboxylic acid, 7-methoxy-, propyl ester: Similar structure but with a propyl ester instead of a methyl ester.

Uniqueness

3-Cinnolinecarboxylic acid, 7-methoxy-, methyl ester is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, while the methyl ester can affect its lipophilicity and membrane permeability.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 7-methoxycinnoline-3-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-15-8-4-3-7-5-10(11(14)16-2)13-12-9(7)6-8/h3-6H,1-2H3

InChI Key

USADUDZTHBKGGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NN=C(C=C2C=C1)C(=O)OC

Origin of Product

United States

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